

Is Nitroso-2-methylmorpholine a genotoxic impurity?

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Nitroso-2-methylmorpholine

CAS No.: 92071-38-0

Cat. No.: B13620605

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Chemical Identity and Toxicological Classification

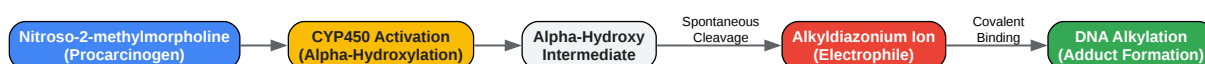
Nitroso-2-methylmorpholine (CAS: 75881-16-2 / 92071-38-0) is a heterocyclic N-nitrosamine characterized by a morpholine ring substituted with a methyl group at the C2 position and a nitroso group at the N4 position[1]. Toxicological evaluations classify it under GHS hazard statements H341 (Suspected of causing genetic defects) and H351 (Suspected of causing cancer)[1]. In vivo mammalian models demonstrate its potent carcinogenicity; for instance, oral administration in Syrian golden hamsters selectively induces aggressive tumors in the nasal cavity and liver[2].

Mechanistic Pathway of Genotoxicity

The genotoxicity of **Nitroso-2-methylmorpholine** is not intrinsic to the parent molecule; rather, it requires cytochrome P450 (CYP450)-mediated metabolic activation[3].

Causality of Toxicity: The primary mechanism involves alpha-hydroxylation at the carbon atoms adjacent to the N-nitroso group (C3 or C5 of the morpholine ring)[3]. This enzymatic oxidation

generates an unstable alpha-hydroxy intermediate that spontaneously undergoes ring cleavage and dealkylation. The resulting alkyldiazonium ion is a highly reactive electrophile. Because DNA is rich in nucleophilic centers (such as the N7 and O6 positions of guanine), the diazonium ion rapidly alkylates these sites, forming bulky DNA adducts[2]. If these adducts evade nucleotide excision repair (NER) or direct reversal mechanisms, they induce mispairing during DNA replication, leading to permanent missense mutations and subsequent carcinogenesis[2].



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Metabolic activation pathway of **Nitroso-2-methylmorpholine** leading to DNA alkylation.

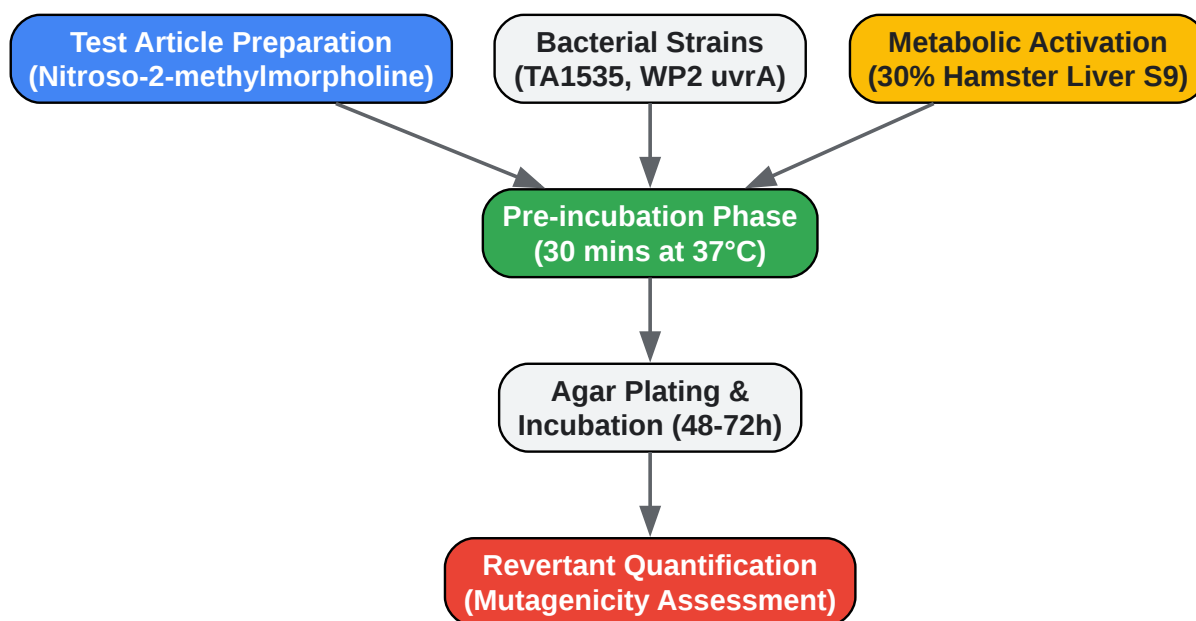
Mutagenicity Testing: The Enhanced Ames Protocol

Standard OECD 471 Ames tests often yield false negatives for N-nitrosamines due to inadequate metabolic activation conditions. To accurately assess the mutagenicity of **Nitroso-2-methylmorpholine**, an enhanced protocol is required[4].

Protocol: Enhanced Bacterial Reverse Mutation Assay

- **Strain Selection:** Utilize *Salmonella typhimurium* TA1535 and *Escherichia coli* WP2 uvrA (pKM101). Causality: These strains are specifically sensitive to base-pair substitutions (e.g., G:C to A:T transitions) caused by alkylating agents, whereas frameshift strains (TA98) lack sensitivity to diazonium-induced damage[4].
- **Metabolic Activation System (S9 Mix):** Prepare a 30% Hamster Liver S9 fraction rather than the standard 10% Rat Liver S9. Causality: Hamster liver homogenates possess a significantly higher titer of the specific CYP450 isoforms (e.g., CYP2A6, CYP2E1) required to efficiently alpha-hydroxylate complex cyclic nitrosamines[4].
- **Pre-incubation Phase:** Combine the test article, bacterial suspension, and S9 mix, and incubate at 37°C for 30 minutes prior to adding the top agar. Causality: Liquid pre-incubation maximizes the contact time between the short-lived diazonium electrophiles and the bacterial DNA before the intermediate degrades in the agar matrix[4].

- Plating and Incubation: Pour the mixture onto minimal glucose agar plates and incubate for 48-72 hours at 37°C.
- System Validation: The assay acts as a self-validating system only if the concurrent positive control (e.g., N-Nitrosodimethylamine, NDMA) demonstrates a ≥ 3 -fold increase in revertant colonies over the vehicle control, confirming the efficacy of the hamster S9 batch[4].



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Enhanced Ames test workflow optimized for N-nitrosamine mutagenicity detection.

Regulatory Framework and Acceptable Intake (AI)

Regulatory agencies, including the FDA and EMA, enforce strict Acceptable Intake (AI) limits for nitrosamines to restrict lifetime excess cancer risk to 1 in 100,000[3].

For well-characterized nitrosamines, limits are derived from robust animal TD50 data. For instance, the AI for the structurally related N-Nitrosomorpholine (NMOR) is set at 127 ng/day[5], [6]. However, for emerging impurities like **Nitroso-2-methylmorpholine** that may lack exhaustive compound-specific carcinogenicity data, regulatory bodies employ the Carcinogenic Potency Categorization Approach (CPCA)[7]. The CPCA assigns a potency category based on the count of alpha-hydrogens and the presence of activating/deactivating structural features

(such as steric hindrance from the C2-methyl group or the electron-withdrawing beta-oxygen in the morpholine ring)[7].

Quantitative Comparison of Nitrosamine AI Limits

Compound	CAS Registry Number	Target Organs (In Vivo Models)	Regulatory Acceptable Intake (AI)
N-Nitrosodimethylamine (NDMA)	62-75-9	Liver, Kidney	96 ng/day[2]
N-Nitrosodiethylamine (NDEA)	55-18-5	Liver, Esophagus	26.5 ng/day[2]
N-Nitrosomorpholine (NMOR)	59-89-2	Liver, Nasal Cavity	127 ng/day[5]
Nitroso-2-methylmorpholine	75881-16-2	Liver, Nasal Cavity	Derived via CPCA / Read-across*

*Note: In the absence of direct TD50 data, the limit for **Nitroso-2-methylmorpholine** is extrapolated using structural read-across to NMOR or calculated via the CPCA framework[7].

Analytical Quantification Protocol (LC-MS/MS)

To ensure compliance with AI limits, ultra-sensitive analytical methods are required. The following LC-MS/MS protocol provides a self-validating framework for detecting **Nitroso-2-methylmorpholine** at parts-per-billion (ppb) levels.

Step-by-Step Methodology:

- **Sample Preparation & Isotope Dilution:** Dissolve the drug substance in a suitable diluent (e.g., 5% methanol in water). Spike the sample with an isotopically labeled internal standard (e.g., NMOR-d8). **Causality:** The internal standard co-elutes with the target analyte, perfectly correcting for matrix-induced ion suppression and extraction losses, ensuring absolute quantitative trustworthiness.

- **Chromatographic Separation:** Inject 10 µL onto a superficially porous C18 column (e.g., 2.1 x 100 mm, 2.7 µm). Run a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Methanol). **Causality:** The C18 stationary phase effectively retains the polar morpholine ring, while the superficially porous particles provide high theoretical plate counts for sharp peak shapes.
- **Ionization and Detection:** Utilize Atmospheric Pressure Chemical Ionization (APCI) in positive mode. **Causality:** APCI is less susceptible to matrix effects and signal quenching than Electrospray Ionization (ESI) for low-molecular-weight, neutral nitrosamines.
- **Multiple Reaction Monitoring (MRM):** Monitor the specific precursor-to-product ion transitions for **Nitroso-2-methylmorpholine** (e.g., [M+H]⁺ → specific fragment).
- **System Suitability:** The run is validated only if the signal-to-noise (S/N) ratio of the Limit of Quantitation (LOQ) standard is ≥10:1, and the recovery of spiked quality control (QC) samples falls strictly within 80–120%.

Conclusion

Nitroso-2-methylmorpholine is a confirmed genotoxic impurity requiring rigorous control in pharmaceutical manufacturing. Its ability to undergo CYP450-mediated alpha-hydroxylation makes it a potent DNA-alkylating agent. Drug development professionals must leverage enhanced mutagenicity assays, apply CPCA regulatory frameworks, and deploy robust LC-MS/MS methodologies to mitigate its risk and ensure patient safety.

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Approach (CPCA)

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